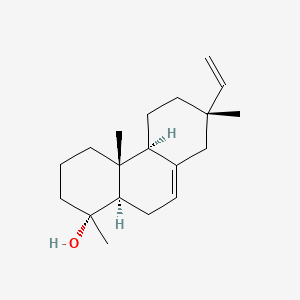

(1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthren-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The preparation of (1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthren-1-ol typically involves extraction from natural sources. For instance, it can be isolated from the roots of Aralia continentalis through a series of chromatographic techniques, including silica-gel, RP-18, MPLC, recycling, and preparative HPLC

Analyse Chemischer Reaktionen

(1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthren-1-ol undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

(1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthren-1-ol has been studied for its anti-inflammatory effects. It has been shown to inhibit the production of nitric oxide and the expression of inflammatory mediators such as iNOS, COX-2, TNF-α, and IL-1β in LPS-stimulated RAW264.7 cells . This compound also suppresses the activation of NF-κB and attenuates the phosphorylation of p38 and ERK1/2, suggesting its potential for developing anti-inflammatory drugs . Additionally, it may have applications in cancer research due to its ability to modulate inflammatory pathways.

Wirkmechanismus

The mechanism of action of (1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthren-1-ol involves the inhibition of key inflammatory pathways. It blocks the degradation of IκB-α and the nuclear accumulation of p65, leading to the suppression of NF-κB activation . This results in the downregulation of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. The compound also affects the MAPK signaling pathway by attenuating the phosphorylation of p38 and ERK1/2 .

Vergleich Mit ähnlichen Verbindungen

(1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthren-1-ol can be compared to other diterpenoids such as neoabienol, isoagatholal, 18-nordehydroabietan-4alpha-ol, and 19-nordehydroabiet-4(18)-ene . These compounds share similar structural features and biological activities but may differ in their specific effects and potency. For example, neoabienol has been studied for its stereochemistry and potential biological activities

Eigenschaften

CAS-Nummer |

16633-32-2 |

|---|---|

Molekularformel |

C19H30O |

Molekulargewicht |

274.448 |

IUPAC-Name |

(1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthren-1-ol |

InChI |

InChI=1S/C19H30O/c1-5-17(2)12-9-15-14(13-17)7-8-16-18(15,3)10-6-11-19(16,4)20/h5,7,15-16,20H,1,6,8-13H2,2-4H3/t15-,16+,17-,18+,19+/m0/s1 |

InChI-Schlüssel |

PRMYVLHDWLBDQX-ZWJWXYIHSA-N |

SMILES |

CC1(CCC2C(=CCC3C2(CCCC3(C)O)C)C1)C=C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.